[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid
Overview
Description
[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C6H3N3O2S. This compound is characterized by a fused ring system that includes a thiadiazole ring and a pyridine ring.
Preparation Methods
The synthesis of [1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazonoyl halide with a pyridine derivative in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
Chemical Reactions Analysis
[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine or thiadiazole rings are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of [1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In medicinal applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid can be compared with other similar heterocyclic compounds, such as:
Thiazole derivatives: These compounds also contain a sulfur and nitrogen heterocycle but differ in the arrangement of atoms and ring structure.
Pyridine derivatives: These compounds share the pyridine ring but lack the fused thiadiazole ring.
Thiadiazole derivatives: These compounds contain the thiadiazole ring but may have different substituents or fused ring systems.
The uniqueness of this compound lies in its specific fused ring structure, which imparts distinct chemical and biological properties compared to other heterocyclic compounds.
Properties
IUPAC Name |
thiadiazolo[5,4-b]pyridine-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-6(11)3-1-4-5(7-2-3)12-9-8-4/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRBFGUUUDQBMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=NS2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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